

What are the chemical properties of 1-(4-Methoxyphenyl)cyclohexanecarbonitrile?

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Compound of Interest

Compound Name:	1-(4-Methoxyphenyl)cyclohexanecarbonitrile
Cat. No.:	B1294533
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A Comprehensive Technical Guide to 1-(4-Methoxyphenyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Overview

1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a solid, odorless, crystalline compound that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a methoxyphenyl group and a cyclohexanecarbonitrile moiety, makes it a versatile precursor for the development of various chemical entities. It is particularly significant in the pharmaceutical and agrochemical industries for the synthesis of more complex molecules. This compound is stable under recommended storage conditions and is slightly soluble in water but soluble in organic solvents.

Chemical Identity and Structure

The fundamental identity of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile** is defined by its unique molecular formula and structure. It is registered under CAS Number 36263-51-1.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Chemical Identifiers for **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**

Identifier	Value
CAS Number	36263-51-1 [1] [2] [3]
Molecular Formula	C ₁₄ H ₁₇ NO [1] [2] [3]
Molecular Weight	215.29 g/mol [1]
IUPAC Name	1-(4-methoxyphenyl)cyclohexane-1-carbonitrile [4]
Synonyms	1-(4-METOXIFENIL)-1-CICLOHEXANECARBONITRILO [1]
InChI	InChI=1S/C14H17NO/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 [1] [4]
InChIKey	YQXUSXSQFVWPRQ-UHFFFAOYSA-N [1] [4]
Canonical SMILES	COc1ccccc1C#N [1] [4]
EINECS	252-938-7 [1] [3]

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  node [shape=plaintext, fontname="Arial", fontsize=12];
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  C6 [label="C"];
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C_phenyl_5 [label="C"];
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C_phenyl_2 [pos="-3.232,0!"];
C_phenyl_3 [pos="-3.232,-1!"];
C_phenyl_4 [pos="-2.366,-1.5!"];
C_phenyl_5 [pos="-1.5,-1!"];
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// Position methoxy group
O_methoxy [pos="-4.098,-1.5!"];
C_methoxy [pos="-4.964,-1!"];
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// Define edges for bonds
C1 -- C2;
C2 -- C3;
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C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C_cyano;
C_cyano -- N_cyano [label="≡", len=0.5];
C1 -- C_phenyl;
C_phenyl -- C_phenyl_1;
C_phenyl_1 -- C_phenyl_2;
C_phenyl_2 -- C_phenyl_3;
C_phenyl_3 -- C_phenyl_4;
C_phenyl_4 -- C_phenyl_5;
C_phenyl_5 -- C_phenyl;
C_phenyl_3 -- O_methoxy;
O_methoxy -- C_methoxy;

// Add labels for clarity
label = "1-(4-Methoxyphenyl)cyclohexanecarbonitrile";
labelloc = "t";
fontsize=14;
}
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Figure 1: Chemical Structure of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**

Property	Value	Source
Appearance	White to off-white crystalline powder; colorless to yellow-brown low melting solid	[1]
Melting Point	65-68 °C	
Density	1.12 g/cm ³	
Solubility	Slightly soluble in water; Soluble in organic solvents	
Stability	Stable under recommended storage conditions	
Storage	Store in a cool, dry place away from heat and light. Ambient temperatures.	[1]
Shelf Life	24 months under proper storage conditions	
Odor	Odorless	
Purity	98% (Analytical Grade)	
XLogP3-AA	3.5	[1][4]
Topological Polar Surface Area	33 Å ²	[1]

Synthesis and Reactivity

1-(4-Methoxyphenyl)cyclohexanecarbonitrile is a key intermediate in the synthesis of pharmaceuticals, including the antidepressant Venlafaxine.^[5] One synthetic pathway involves a multi-step process starting from methoxy-benzene.

The synthesis involves the Friedel-Crafts acylation of methoxy-benzene, followed by α -keto-halogenation and subsequent cyanation to yield an intermediate, 2-(4-methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile.^[5] This intermediate is then hydrogenated to produce 1-[2-amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol, a precursor to Venlafaxine.^[5]



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Figure 2: Synthesis workflow for a key precursor of Venlafaxine.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of **1-(4-Methoxyphenyl)cyclohexanecarbonitrile**. A reverse-phase (RP) HPLC method can be employed for its separation and analysis.[6]

Experimental Protocol: HPLC Analysis

A general protocol for the analysis is as follows:

- Column: Newcrom R1, a reverse-phase column with low silanol activity.[6]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.[6]
 - For standard RP-HPLC, phosphoric acid can be used.[6]
 - For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6]
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[6]

Spectroscopic Data

While raw spectral data is not provided, literature indicates the availability of analytical data from various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum is expected to show characteristic signals, including a methoxy resonance around 3.85 ppm and aromatic

doublets, indicating para-substitution on the benzene ring.[7]

- Infrared (IR) Spectroscopy: The FTIR spectrum would likely display absorbances consistent with an amine halogen ion-pair (if in salt form) and significant aliphatic C-H stretching.[7] The NIST WebBook provides access to the gas-phase IR spectrum for the related compound 1-(4-methoxyphenyl)cyclopentanecarbonitrile.[8]
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would yield a fragment-rich spectrum.[7] Predicted collision cross-section values for various adducts are also available.[4]

Safety and Handling

1-(4-Methoxyphenyl)cyclohexanecarbonitrile is classified as harmful and requires careful handling.

Table 3: GHS Hazard and Precautionary Information

Category	Statement	Code
Pictogram	Warning	-
Hazard Statements	Harmful if swallowed.	H302[1]
Harmful in contact with skin.	H312[1]	
Causes skin irritation.	-	
Causes serious eye irritation.	-	
Harmful if inhaled.	H332[9]	
May cause respiratory irritation.	-	
Precautionary Statements	Wear protective gloves/protective clothing/eye protection/face protection.	P280[1][9]
Avoid breathing dust/fume/gas/mist/vapors/spray.	P261[1][9]	
Use only outdoors or in a well-ventilated area.	P271[1][9]	
Do not eat, drink or smoke when using this product.	P270[1][9]	
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	P301+P312[1]	
IF ON SKIN: Wash with plenty of water.	P302+P352[1][9]	
IF INHALED: Remove person to fresh air and keep comfortable for breathing.	P304+P340[1][9]	
Store in a well-ventilated place. Keep container tightly	P403+P233[1]	

closed.

Store locked up. P405[1]

Dispose of contents/container
to an approved waste disposal P501[9]
plant.

First-Aid Measures

- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention.[10]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[10]
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[10]
- Ingestion: Clean mouth with water and get medical attention.[10] Do not ingest. If swallowed then seek immediate medical assistance.[10]

Experimental Protocols

Synthesis of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl Acetate

This protocol describes the acetylation of a closely related precursor, demonstrating a typical reaction involving this class of compounds.

- Dissolution: Dissolve 1-(Cyano(4-methoxyphenyl)methyl)cyclohexanol in dichloromethane. [11]
- Reagent Addition: Add acetic anhydride (1.5 eq) and zinc chloride (2 eq) to the solution.[11]
- Reflux: Reflux the reaction mixture at 45–55 °C for approximately 3 hours.[11]
- Quenching: After the reaction is complete, quench the mixture with water.[11]

- Extraction: Extract the product with dichloromethane (2 x 50 ml).[11]
- Evaporation: Combine the organic layers and evaporate the solvent under reduced pressure. [11]
- Crystallization: Obtain pure colorless crystals by the slow evaporation of ethyl acetate.[11]

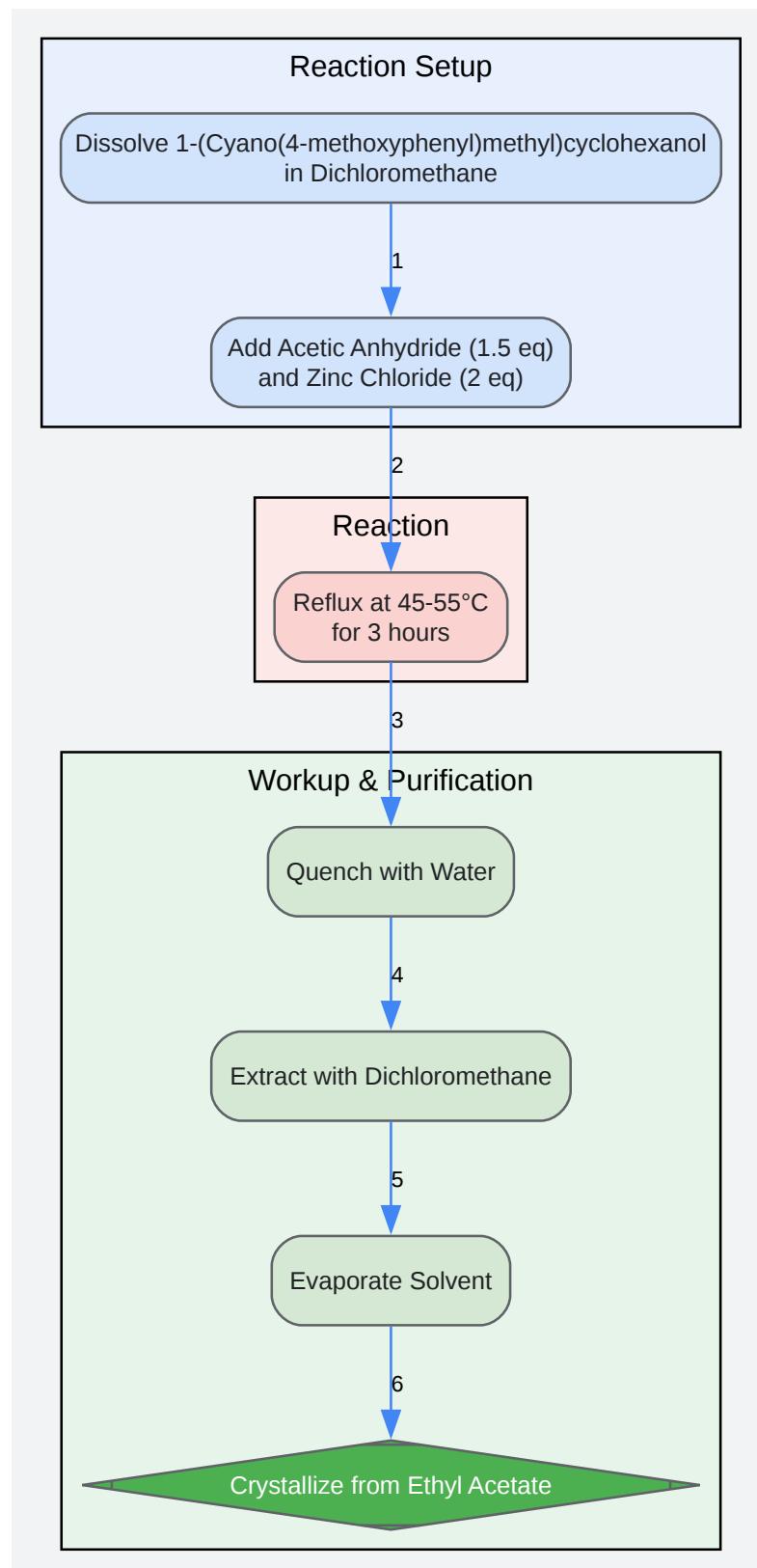
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Figure 3: Experimental workflow for acetylation.

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